3-((4-ethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
Properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-2-14-8-10-16(11-9-14)30(27,28)21-20-23-19(22-15-6-4-3-5-7-15)18-17(12-13-29-18)26(20)25-24-21/h3-13H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEPLACDDYRPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-ethylphenyl)sulfonyl)-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate thieno[2,3-e][1,2,3]triazolo and pyrimidine moieties. The synthetic pathways often utilize sulfonylation and cyclization reactions to achieve the desired structure. For instance, the reaction of substituted phenylsulfonamides with appropriate heterocycles can yield the target compound efficiently.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of thieno[2,3-e][1,2,3]triazole have shown effectiveness against various bacterial strains. The biological activity is often assessed using methods such as disk diffusion and minimum inhibitory concentration (MIC) tests.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 15.62 |
| Compound B | Antifungal | 15.62 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Specifically, it has shown potential as an inhibitor of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. The inhibition of these enzymes can lead to decreased blood sugar levels, making it a candidate for diabetes management.
The proposed mechanism of action involves the binding of the compound to the active sites of target enzymes or receptors. Molecular docking studies suggest that the sulfonyl group enhances binding affinity by forming specific interactions within the enzyme's active site. This interaction is critical for inhibiting enzymatic activity.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Diabetes Management : A study demonstrated that a related triazole derivative significantly reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity.
- Antimicrobial Efficacy : Another investigation reported that thieno[2,3-e][1,2,3]triazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in sulfonyl substituents, amine groups, and fused heterocyclic systems. Key parameters include synthesis yields, spectroscopic data, and biological activities.
Sulfonyl Substituent Variations
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-ethylphenyl group in the target compound provides moderate electron-donating effects compared to the 4-chlorophenyl (electron-withdrawing) in . This difference may influence receptor binding affinity and metabolic stability.
- Biological Relevance: Compounds with 4-isopropylbenzenesulfonyl groups (e.g., ) exhibit nanomolar potency as urea transporter inhibitors, suggesting that sulfonyl substituents significantly impact target selectivity.
Amine Group Modifications
Key Observations :
- Phenylamine vs. Heterocyclic Amines : The target compound’s N-phenyl group may enhance π-π stacking interactions in receptor binding compared to smaller amines (e.g., thiophen-2-ylmethyl in ).
- Synthetic Accessibility : Amine-free derivatives (e.g., carbonitrile in ) achieve higher yields (80%), suggesting that steric hindrance from bulky amines (e.g., benzyl) may reduce reaction efficiency.
Core Structure Variations
Key Observations :
- Thieno vs. Pyrido Cores: Pyrido-triazolo-pyrimidines (e.g., ) often exhibit enhanced solubility due to nitrogen-rich cores, whereas thieno derivatives (target compound) may offer better membrane permeability.
- Triazolo-quinazoline vs.
Research Findings and Implications
- Synthetic Efficiency: One-pot procedures (e.g., ) enable high-yield synthesis (77–88%) of thieno-triazolo-pyrimidines, though bulky substituents (e.g., 4-ethylphenylsulfonyl) may require optimization.
- Biological Potential: Structural analogs demonstrate diverse activities, including 5-HT6 antagonism , UT-B inhibition , and anticancer effects , positioning the target compound as a versatile scaffold for further development.
- Spectroscopic Validation : Consistent 1H NMR aromatic shifts (δ 7.2–8.0) and MS data (m/z 272–300) across analogs confirm the reliability of characterization methods for this class.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions (e.g., solvent, catalyst, temperature) influence yield and purity?
- Methodological Answer : The synthesis of triazolo-pyrimidine derivatives often involves cyclocondensation reactions. For example, thieno-triazolo-pyrimidines can be synthesized via a one-pot procedure using substituted thiophene precursors and azides under reflux in ethanol or DMF . Key factors include:
- Catalyst selection : Triethylamine or other bases to facilitate cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Reactions typically proceed at 80–100°C to balance reaction rate and byproduct formation .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. For example, sulfonyl groups exhibit distinct downfield shifts in C NMR .
- X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated in studies of N-(4-chlorophenyl)-5,7-dimethyl-triazolo-pyrimidine derivatives .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets (e.g., kinases, receptors)?
- Methodological Answer :
- Molecular docking : Software like AutoDock Vina can simulate interactions with active sites (e.g., ATP-binding pockets in kinases). Adjust parameters such as grid size and exhaustiveness to improve accuracy .
- MD simulations : GROMACS or AMBER assess binding stability over time (50–100 ns trajectories). Analyze root-mean-square deviation (RMSD) to evaluate conformational changes .
- Free energy calculations : MM/PBSA or MM/GBSA quantify binding energies, prioritizing modifications for lead optimization .
Q. What experimental strategies resolve discrepancies in biological activity data across different studies (e.g., IC₅₀ variability)?
- Methodological Answer :
- Standardized assays : Use validated protocols (e.g., MTT for cytotoxicity) with internal controls (e.g., doxorubicin for anticancer activity) to minimize inter-lab variability .
- Data normalization : Express activity relative to reference compounds and account for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets and identify outliers caused by assay conditions .
Q. How can structure-activity relationship (SAR) studies guide lead optimization for improved pharmacokinetic properties?
- Methodological Answer :
- Substituent variation : Systematically modify the sulfonyl or ethylphenyl group to assess impacts on logP (lipophilicity) and solubility. For example, fluorinated analogs enhance metabolic stability .
- In vitro ADME profiling : Use Caco-2 cells for permeability and human liver microsomes for metabolic stability. Correlate results with computational predictions (e.g., SwissADME) .
- Crystallographic data : Overlay co-crystal structures with analogs to identify key hydrogen bonds or π-π interactions driving activity .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for dose-response studies to ensure reproducibility in biological assays?
- Methodological Answer :
- Replication : Use ≥3 independent experiments with technical triplicates to calculate mean ± SEM .
- Nonlinear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism to determine EC₅₀/IC₅₀ values .
- Outlier detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .
Q. How to design a robust protocol for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated biological fluids : Incubate in PBS (pH 7.4), gastric fluid (pH 1.2), and human plasma at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Light/temperature stress : Expose solid and dissolved forms to 40°C/75% RH or UV light (ICH Q1A guidelines) .
- Degradant identification : LC-MS/MS with collision-induced dissociation (CID) to characterize breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
